

Toxicological Profile of Linalyl Benzoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Linalyl benzoate*

Cat. No.: B092885

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This technical guide provides a comprehensive overview of the toxicological profile of **Linalyl benzoate** (CAS No. 126-64-7), a fragrance ingredient used in various consumer products. The safety of **Linalyl benzoate** has been evaluated through a combination of direct testing and read-across approaches from structurally related compounds, including linalool and benzoic acid. This document summarizes the available quantitative data, details the experimental methodologies for key toxicological endpoints, and visualizes relevant metabolic pathways and experimental workflows.

Executive Summary

Linalyl benzoate exhibits a low order of acute toxicity via oral and dermal routes. It is not considered to be a skin sensitizer. The genotoxic potential of **Linalyl benzoate** has been evaluated through a battery of tests, and the weight of evidence suggests it is not genotoxic. The systemic toxicity, as well as reproductive and developmental toxicity, have been largely assessed using data from its hydrolysis products, linalool and benzoic acid, and other structurally related esters. Based on these read-across assessments, **Linalyl benzoate** is not expected to pose a significant risk for repeated-dose, reproductive, or developmental toxicity under current use conditions.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	3,7-dimethylocta-1,6-dien-3-yl benzoate	[1]
CAS Number	126-64-7	[1]
Molecular Formula	C ₁₇ H ₂₂ O ₂	[1]
Molecular Weight	258.36 g/mol	
Appearance	Yellow to brownish clear liquid	[2]
Boiling Point	263.0 °C at 760 mmHg	[1]
Solubility	Insoluble in water; soluble in alcohol and oils	[1] [2]

Toxicological Data

The toxicological evaluation of **Linalyl benzoate** relies on a combination of data on the substance itself and on structurally related compounds (read-across). This is a scientifically accepted approach to fill data gaps without unnecessary animal testing.

Acute Toxicity

Linalyl benzoate demonstrates a low level of acute toxicity in animal studies.

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 5000 mg/kg bw	[2] [3]
LD ₅₀	Rabbit	Dermal	> 5000 mg/kg bw	[2] [3]

Skin Irritation and Sensitization

Based on available data, **Linalyl benzoate** is not considered to be a skin irritant or sensitizer.

Endpoint	Species	Method	Result	Reference
Skin Irritation	Not specified	Not specified	Not irritating	
Skin Sensitization	Read-across from linalyl phenylacetate	Not specified	Not a sensitizer	[4]

Genotoxicity

The genotoxicity of **Linalyl benzoate** has been assessed, and the data indicate a lack of mutagenic or clastogenic potential.

Test Type	System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With and without	Non-mutagenic (Read-across)	[5]
Chromosomal Aberration	Human Lymphocytes	With and without	Non-clastogenic (Read-across)	[5]

Repeated Dose Toxicity

The repeated dose toxicity of **Linalyl benzoate** is evaluated based on its expected hydrolysis to linalool and benzoic acid.

Compound	NOAEL	Species	Route	Study Duration	Reference
Linalool (Read-across)	250 mg/kg/day	Rat	Dermal	90-day	[6]
Linalool (Read-across)	160 mg/kg bw/day	Rat	Oral	28-day	[3]

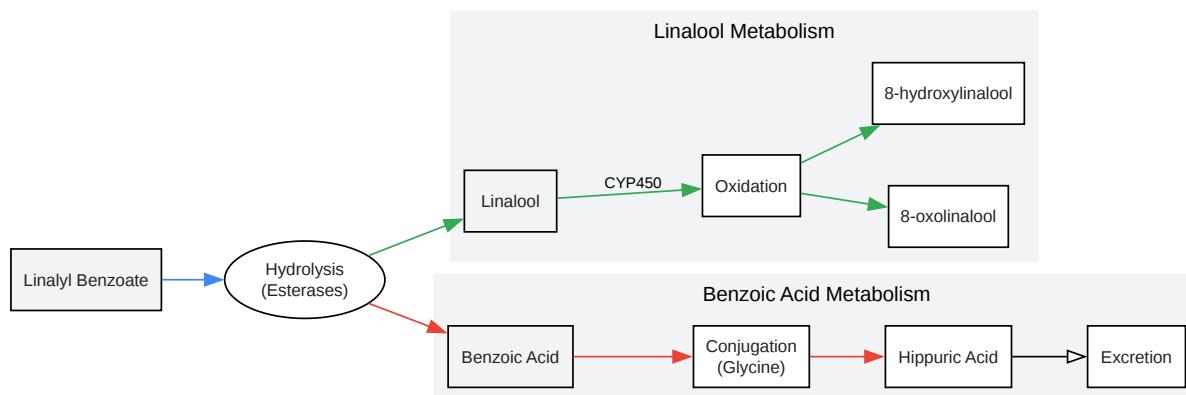
Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of **Linalyl benzoate** is also assessed using data from its hydrolysis products.

Compound	NOAEL	Species	Route	Endpoint	Reference
Linalool (Read-across)	500 mg/kg bw/day	Rat	Oral	Maternal & Developmental	[3][7]
Linalool (Read-across)	1000 mg/kg/day	Rat	Oral	Developmental	[8]

Metabolism and Pharmacokinetics

Upon ingestion or dermal absorption, **Linalyl benzoate** is expected to undergo hydrolysis to its constituent molecules: linalool and benzoic acid. This metabolic breakdown is a key consideration in its safety assessment.



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Caption: Metabolic pathway of **Linalyl benzoate**.

Experimental Protocols

The toxicological studies conducted on **Linalyl benzoate** and its read-across analogs generally follow internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).



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Caption: General toxicological testing workflow.

Acute Oral Toxicity (as per OECD 423)

- Test System: Typically rats, single sex (usually females).
- Procedure: A stepwise procedure is used with a limited number of animals per step. A starting dose of 2000 mg/kg body weight is common for substances with expected low toxicity. If no mortality is observed, a higher dose of 5000 mg/kg may be used. Animals are dosed by gavage.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.

Dermal Irritation (as per OECD 404)

- Test System: Albino rabbits.
- Procedure: The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of clipped skin on the back of the rabbit and covered with a gauze patch for a 4-hour exposure period.

- Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored, and the potential for reversibility is assessed over a 14-day observation period.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD 429)

- Test System: Mice (CBA/J or CBA/Ca strain).
- Procedure: The test substance is applied to the dorsal surface of the ears for three consecutive days. On day 5, a radiolabeled substance (e.g., ^3H -methyl thymidine) is injected intravenously.
- Endpoint: The proliferation of lymphocytes in the draining auricular lymph nodes is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of ≥ 3 is considered a positive result, indicating sensitization potential. The EC3 value (the concentration estimated to produce an SI of 3) is a measure of sensitizing potency.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

- Test System: Strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
- Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (as per OECD 473)

- **Test System:** Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- **Procedure:** The cells are exposed to the test substance at various concentrations, both with and without an S9 metabolic activation system. Cells are harvested at a suitable time after exposure, and metaphase chromosomes are prepared and analyzed for structural aberrations.
- **Endpoint:** The frequency of cells with chromosomal aberrations is determined. A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

Repeated Dose and Reproductive/Developmental Toxicity Screening (as per OECD 422)

- **Test System:** Rats.
- **Procedure:** The test substance is administered daily by gavage to groups of male and female rats for a pre-mating period, during mating, and for females, throughout gestation and early lactation.
- **Observations:** A wide range of endpoints are evaluated, including clinical signs, body weight, food consumption, mating performance, fertility, parturition, and pup viability and growth. At termination, a full necropsy and histopathological examination of major organs, including reproductive organs, are performed. This screening study provides information on both systemic toxicity and potential effects on reproduction and development.

Conclusion

The available toxicological data, including studies on **Linalyl benzoate** and its read-across analogs, support the conclusion that this fragrance ingredient has a low potential for acute toxicity, is not a skin sensitizer, and is not genotoxic. The safety assessments for repeated dose, reproductive, and developmental toxicity, based on the rapid hydrolysis to linalool and benzoic acid, indicate that **Linalyl benzoate** is not a concern at current levels of exposure. The methodologies employed in these assessments are robust and follow internationally accepted guidelines.

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